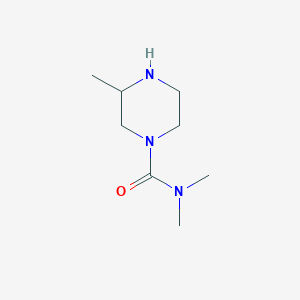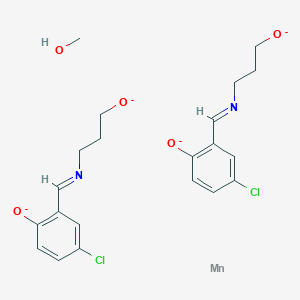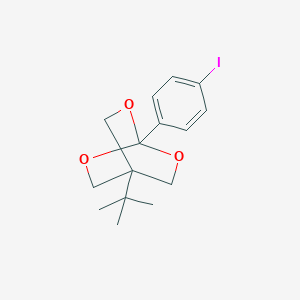![molecular formula C10H10ClNO B055132 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 116815-03-3](/img/structure/B55132.png)
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Vue d'ensemble
Description
"8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one" belongs to the class of compounds known as benzo[b]azepines, which are of interest due to their complex molecular structures and potential for various chemical reactions and applications. These compounds are investigated for their synthesis methods, molecular structure, and chemical and physical properties.
Synthesis Analysis
The synthesis of related benzo[b]azepine derivatives has been explored through various methods, including reductive cleavage of bridged N-O bonds and intramolecular cyclization techniques. For example, derivatives have been prepared via the reductive cleavage of the corresponding 1,4-epoxytetrahydro-1-benzazepines, leading to compounds with specific crystalline structures (Macías et al., 2011).
Molecular Structure Analysis
X-ray diffraction data have provided insights into the molecular structures of benzo[b]azepine derivatives, revealing their crystallization systems and refined unit-cell parameters. These analyses highlight the diversity in molecular conformations and crystalline structures within this class of compounds, underscoring the complexity and variability of their molecular frameworks (Macías et al., 2011).
Chemical Reactions and Properties
Benzo[b]azepines undergo various chemical reactions, including condensation reactions, intramolecular Friedel-Crafts alkylation, and palladium-catalyzed intramolecular syn-oxypalladation/olefin insertion/sp2-C-H bond activation cascade. These reactions facilitate the synthesis of diverse derivatives and highlight the reactivity of the benzo[b]azepine core (Karuppasamy et al., 2019).
Applications De Recherche Scientifique
Synthetic Applications
The synthesis and utility of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one within the realm of organic chemistry have been explored, particularly in the development of heterocyclic compounds. Ibrahim (2011) discusses the synthetic routes for benzimidazoles, quinoxalines, and benzo[diazepines, highlighting the compound's role in the formation of these chemically and pharmacologically significant structures. The review emphasizes its contribution to the creation of new molecules with potential therapeutic uses, demonstrating its versatility as a building block in chemical syntheses (Ibrahim, 2011).
Biological Activities
The compound has also been evaluated for its biological activities, contributing to the development of new therapeutic agents. Kawase et al. (2000) investigated the structure-activity relationships of 3-benzazepines, finding that certain derivatives were cytotoxic to human promyelotic leukemia HL-60 cells, indicating potential anticancer properties. These findings underscore the compound's relevance in medicinal chemistry, particularly in the search for new cancer treatments (Kawase, Saito, & Motohashi, 2000).
Kaur et al. (2021) further elaborate on the pharmacological significance of seven-membered heterocyclic compounds, including azepine derivatives, underscoring their potential in treating various diseases. This review positions 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one within a broader category of compounds with significant therapeutic potential, highlighting ongoing research needs in biological applications (Kaur, Garg, Malhi, & Sohal, 2021).
Orientations Futures
Propriétés
IUPAC Name |
8-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYCHCHFQVJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)Cl)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440712 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one | |
CAS RN |
116815-03-3 | |
| Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)
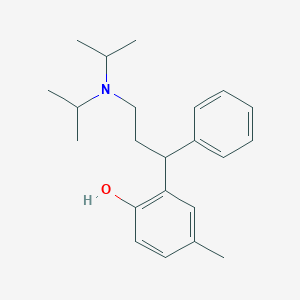
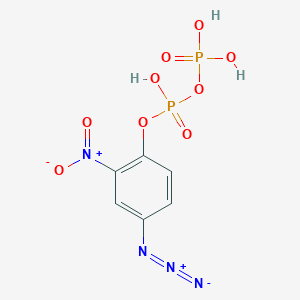
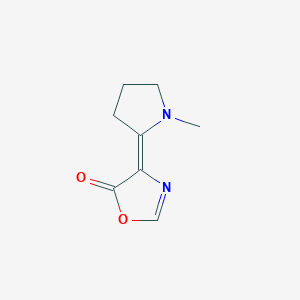
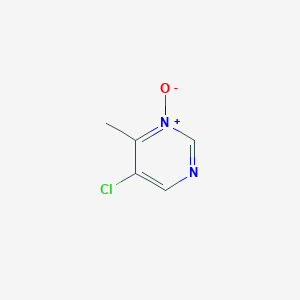
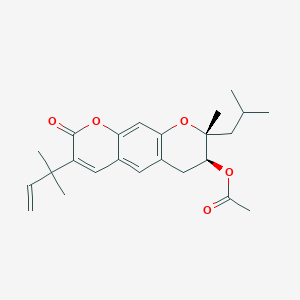
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)

